molecular formula C13H12Cl2N2O3S B5461769 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

Cat. No.: B5461769
M. Wt: 347.2 g/mol
InChI Key: SJFDCLVBDJCYOR-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and an ethoxy group The pyridine ring is also substituted with a chloro group

Preparation Methods

The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-ethoxybenzenesulfonamide, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to introduce the chloro group.

    Coupling: The chlorinated compound is then coupled with 5-chloropyridine-2-amine to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:

    5-chloro-N-(5-chloropyridin-2-yl)pentanamide: This compound has a similar structure but with a pentanamide group instead of an ethoxybenzenesulfonamide group.

    5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group.

    5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFDCLVBDJCYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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